4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple steps, typically starting with the preparation of the core naphthoyl hydrazone structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate include:
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methylbenzoate: Differing by the substitution of a methyl group instead of a propoxy group.
4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Differing by the presence of a hydroxy group on the naphthoyl moiety.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and applications .
Properties
CAS No. |
765284-41-1 |
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Molecular Formula |
C28H23BrN2O4 |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C28H23BrN2O4/c1-2-16-34-23-13-10-20(11-14-23)28(33)35-26-15-12-22(29)17-21(26)18-30-31-27(32)25-9-5-7-19-6-3-4-8-24(19)25/h3-15,17-18H,2,16H2,1H3,(H,31,32)/b30-18+ |
InChI Key |
JSBMREFYTIDZLZ-UXHLAJHPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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